molecular formula C10H12N4 B1425918 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1423027-82-0

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B1425918
CAS No.: 1423027-82-0
M. Wt: 188.23 g/mol
InChI Key: IUZAXOXXFPQKGR-UHFFFAOYSA-N
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Description

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS 1006464-58-9) is a high-purity, heterocyclic organic compound classified as a pyrazole-pyridine hybrid, with a molecular formula of C9H10N4 and a molecular weight of 174.207 g/mol. This compound serves as a versatile and critical building block in medicinal chemistry and organic synthesis, particularly for developing novel therapeutic agents. Its structure, featuring a pyridine ring substituted at the 3-position with an amine group and linked to a 4-methylpyrazole ring, makes it a valuable precursor for constructing more complex molecular architectures. The primary research value of this compound lies in its role as a key synthetic intermediate for investigating new antibacterial agents. Heterocyclic compounds containing pyrazole and pyridine moieties, such as this one, have demonstrated significant potential against resistant bacterial strains. For instance, closely related pyrazole amide derivatives have shown promising in vitro antibacterial effects against New Delhi metallo-β-lactamase-1 (NDM-1)-producing bacteria like Acinetobacter baumannii and Klebsiella pneumoniae . Other synthetic pyrazole and pyridine derivatives have exhibited potent activity against Methicillin-susceptible and Methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) . The compound's mechanism of action is believed to involve intermolecular interactions with bacterial enzyme targets, potentially including dihydrofolate reductase (DHFR) from Staphylococcus aureus , as suggested by molecular docking studies on analogous structures . Beyond its antimicrobial applications, this scaffold is integral to biomedical research for developing kinase inhibitors and exploring treatments in oncology. The broader class of 1H-pyrazolo[3,4-b]pyridines, to which this compound is related, shows substantial structural diversity and is investigated for various biological activities, with over 300,000 such structures described in the scientific literature . The synthetic utility of this compound is enhanced by the reactivity of its amine functional group, which allows for further derivatization and functionalization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

IUPAC Name

5-methyl-2-(4-methylpyrazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-3-9(11)10(12-4-7)14-6-8(2)5-13-14/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZAXOXXFPQKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N2C=C(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209975
Record name 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-82-0
Record name 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423027-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-chloro-5-methylpyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Key Substituents/Features Melting Point (°C) Yield (%) Notable Properties/Applications Reference
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine (Target Compound) C₁₀H₁₂N₄ Pyridine (5-Me), Pyrazole (4-Me) N/A N/A Discontinued specialty chemical
1-(4-Methylpyridin-2-yl)-1H-pyrazol-5-amine C₉H₁₀N₄ Pyridine (4-Me), Pyrazole (NH₂ at position 5) N/A N/A Potential ligand for metal coordination
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Pyridine at pyrazole position 1, cyclopropylamine 104–107 17.9 Synthetic intermediate
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5a) C₂₀H₁₈N₄O₂S Imidazopyridine core, methylsulfonylphenyl, phenylamine N/A 87 High-yield medicinal chemistry derivative
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) C₂₅H₂₁F₆N₅ Trifluoromethyl groups, piperidine-pyridine linkage N/A N/A CYP51 inhibitor (anti-T. cruzi activity)

Key Differences and Trends

Substituent Effects on Physicochemical Properties
  • Pyridine vs. Imidazopyridine Cores : The target compound’s pyridine-pyrazole system is less complex than imidazopyridine derivatives (e.g., 5a in ), which exhibit higher molecular weights and extended π-systems. This may influence solubility and bioavailability.
  • Functional Groups : The presence of electron-withdrawing groups (e.g., methylsulfonyl in 5a ) or lipophilic trifluoromethyl groups (e.g., UDD in ) enhances polarity or metabolic stability compared to the target compound’s methyl substituents.

Positional Isomerism and Activity

  • Pyrazole Attachment Position: The target compound’s pyrazole is linked to pyridine at position 2, whereas 1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine attaches pyrazole at position 3.
  • Pyridine Substitution : In UDD , pyridine is part of a piperazine-piperidine scaffold, enabling conformational flexibility for enzyme binding , whereas the target compound’s rigid pyridine-pyrazole system may limit adaptability.

Biological Activity

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound notable for its structural features that include both pyrazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, antitumor, and antibacterial properties. The following sections provide a comprehensive overview of its biological activity, including relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
IUPAC Name 5-methyl-2-(4-methylpyrazol-1-yl)pyridin-3-amine
CAS Number 1423027-82-0
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
InChI Key IUZAXOXXFPQKGR-UHFFFAOYSA-N

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit key inflammatory pathways, particularly through the modulation of mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3. The specific anti-inflammatory activity of this compound has not been extensively documented; however, its structural similarities to known anti-inflammatory agents suggest potential efficacy.

Antibacterial Activity

The antibacterial activity of pyrazole derivatives has been well-documented. For example, compounds derived from the pyrazole scaffold have shown promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.9 μg/mL against Klebsiella planticola. While specific data for this compound is sparse, its potential as an antibacterial agent warrants further investigation.

Case Study: Anti-inflammatory Properties

A recent study synthesized a library of pyrazolo[1,5-a]quinazolines and evaluated their anti-inflammatory activity. Compounds with IC50 values ranging from 4.8 to 30.1 µM were identified as potent inhibitors of NF-kB/AP-1 signaling pathways, which are critical in inflammation. The findings suggest that modifications in the pyrazole ring can significantly enhance biological activity (Table 1).

Compound IDStructure TypeIC50 Value (µM)Target Pathway
13iPyrazolo[1,5-a]quinazoline<50NF-kB/AP-1
16Pyrazolo[1,5-a]quinazoline<50NF-kB/AP-1

Case Study: Antitumor Activity

In another investigation focusing on pyrazole derivatives, several compounds were assessed for their cytotoxic effects on cancer cell lines. Notably, the presence of electron-donating groups on the pyrazole ring was found to enhance antitumor activity significantly.

Compound IDCell Line TestedIC50 Value (µM)
Compound AMCF7 (Breast Cancer)45
Compound BHeLa (Cervical Cancer)30

Q & A

Q. Methodological Consideration :

  • Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography (e.g., ethyl acetate/hexane gradients ).
  • Characterize intermediates using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity.

How can X-ray crystallography and NMR spectroscopy resolve molecular conformation and hydrogen-bonding interactions?

Q. Advanced Research Focus

  • X-ray Crystallography : Single-crystal studies reveal dihedral angles between pyridine and pyrazole rings (e.g., 6.4° in a related compound) and hydrogen-bonding networks. For example, intramolecular N–H···N bonds stabilize planar conformations, while intermolecular bonds form infinite chains .
  • NMR Analysis : 1H^1H-NMR chemical shifts (e.g., δ 8.87 ppm for pyridyl protons ) and 13C^{13}C-NMR data (e.g., carbonyl carbons at ~160 ppm) confirm substituent effects on electron distribution.

Q. Basic Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/zm/z 215 [M+H]+^+ ).
  • HPLC Purity Analysis : Use C18 columns with methanol/water gradients (e.g., 70:30) and UV detection at 254 nm.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N–H stretches at 3298 cm1^{-1} ).

Q. Methodological Tip :

  • For hygroscopic compounds, use anhydrous solvents during NMR sample preparation to avoid water peaks.

How can researchers resolve contradictions in bioactivity data across pyrazole-amine derivatives?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-methoxybenzyl vs. cyclopropyl groups) on antibacterial or kinase inhibition .
  • Statistical Analysis : Use multivariate regression to correlate electronic parameters (Hammett constants) with IC50_{50} values.

Q. Example Contradiction :

  • A 4-methoxybenzyl derivative may show stronger antibacterial activity than a cyclopropyl analog due to enhanced lipophilicity , but reduced solubility could limit bioavailability.

What computational strategies predict substituent effects on bioactivity and binding modes?

Q. Advanced Research Focus

  • Docking Simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina.
  • Quantum Mechanical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., pyrazole ring as a nucleophile) .

Q. Case Study :

  • Introducing a methylsulfanyl group at the triazole position enhances hydrophobic interactions with kinase targets, as shown in derivatives with IC50_{50} values < 1 µM .

How do reaction solvent and catalyst choice influence yield in pyrazole-amine synthesis?

Q. Basic Research Focus

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of iodopyrazole intermediates but may require higher temperatures .
  • Catalytic Systems : Copper(I) bromide/cesium carbonate systems facilitate Ullmann-type couplings, while palladium catalysts are preferred for Suzuki-Miyaura reactions .

Q. Optimization Table :

ConditionYield Improvement
Microwave irradiation+20% (vs. reflux)
Catalyst: CuBr vs. PdCuBr: 18% vs. Pd: 35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine
Reactant of Route 2
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5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

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